2-Methoxy-3H-azepine-5-sulfonamide
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Overview
Description
2-Methoxy-3H-azepine-5-sulfonamide is a heterocyclic compound that contains a seven-membered ring with nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3H-azepine-5-sulfonamide typically involves the photolysis of aryl azides bearing electron-withdrawing substituents. For example, the photolysis of ortho-substituted aryl azides in methanol-tetrahydrofuran solution can yield 5-substituted 2-methoxy-3H-azepines . The reaction conditions often include irradiation with a medium-pressure lamp and the use of solvents like methanol and tetrahydrofuran .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3H-azepine-5-sulfonamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the reaction with sodium alkoxides results in nucleophilic transetherification, forming 2-alkoxy-3H-azepine derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium alkoxides, alkyllithium reagents, and various solvents like methanol and tetrahydrofuran . The reaction conditions often involve controlled temperatures and irradiation with light sources .
Major Products: The major products formed from the reactions of this compound include 2-alkoxy-3H-azepine derivatives, 2,5-di-tert-butyl-3H-azepine, and other substituted azepines .
Scientific Research Applications
2-Methoxy-3H-azepine-5-sulfonamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex heterocyclic compounds . In medicine, it is being explored for its potential therapeutic properties, including antibacterial and antifungal activities .
Mechanism of Action
The mechanism of action of 2-Methoxy-3H-azepine-5-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions allow the compound to exert its effects, including antibacterial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methoxy-3H-azepine-5-sulfonamide include other azepine derivatives, such as 2-Methoxy-3H-azepine and 5-tert-Butyl-2-methoxy-3H-azepine . These compounds share a similar seven-membered ring structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from other similar compounds is its sulfonamide group, which imparts unique chemical properties and potential biological activities . This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
73170-37-3 |
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Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-methoxy-3H-azepine-5-sulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-12-7-3-2-6(4-5-9-7)13(8,10)11/h2,4-5H,3H2,1H3,(H2,8,10,11) |
InChI Key |
HGXRJQYLQYSOFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=CC1)S(=O)(=O)N |
Origin of Product |
United States |
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